molecular formula C17H19N3O4 B2775736 ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate CAS No. 636991-29-2

ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

Cat. No.: B2775736
CAS No.: 636991-29-2
M. Wt: 329.356
InChI Key: ITXXAIYRPLBBGI-UHFFFAOYSA-N
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Description

Ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrido[1,2-a]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings. The presence of a formyl group at the 3-position and an oxo group at the 4-position of the pyrido[1,2-a]pyrimidine ring, along with a piperidine ring substituted at the 4-position with an ethyl ester group, makes this compound structurally unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[1,2-a]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The formylation at the 3-position can be introduced using formylating agents such as formic acid or formamide in the presence of catalysts. The oxo group at the 4-position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide. The final step involves the esterification of the piperidine ring with ethyl chloroformate or ethyl bromoacetate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, and further derivatized to form amides or other esters.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Formylating Agents: Formic acid, formamide.

    Esterification Agents: Ethyl chloroformate, ethyl bromoacetate.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Amides, other ester derivatives.

Scientific Research Applications

Ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The formyl and oxo groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity towards certain receptors or enzymes, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate can be compared with other similar compounds such as:

    This compound: Similar structure but with different substituents or functional groups.

    Pyrido[1,2-a]pyrimidine derivatives: Compounds with variations in the pyrido[1,2-a]pyrimidine core, such as different positions of formyl or oxo groups.

    Piperidine derivatives: Compounds with different substituents on the piperidine ring, affecting their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 1-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-2-24-17(23)12-6-9-19(10-7-12)15-13(11-21)16(22)20-8-4-3-5-14(20)18-15/h3-5,8,11-12H,2,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXXAIYRPLBBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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